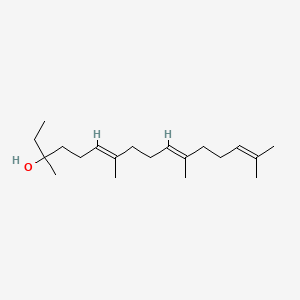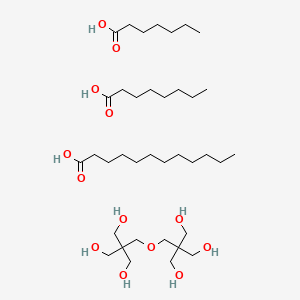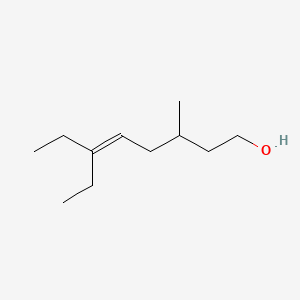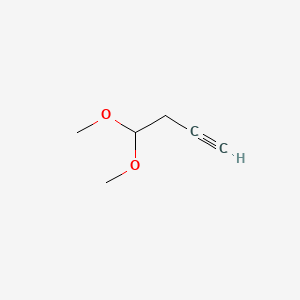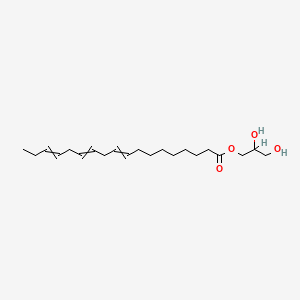
2,3-Dihydroxypropyl 9,12,15-octadecatrienoate
Descripción general
Descripción
2,3-Dihydroxypropyl 9,12,15-octadecatrienoate is a chemical compound that belongs to the family of polyunsaturated fatty acids (PUFAs). This compound is also known as DHPA, and it is synthesized from linolenic acid, which is an essential fatty acid found in many plant oils. DHPA has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Properties : The geometric isomers of methyl 9,12,15-octadecatrienoates, related to 2,3-Dihydroxypropyl 9,12,15-octadecatrienoate, have been synthesized and characterized. These isomers were separated and analyzed for their physical properties, such as melting points and chemical shifts in nuclear magnetic resonance (NMR) (Rakoff & Emken, 1982).
Aromatase Inhibition : A study identified fatty acid derivatives from the pollen of Brassica campestris, including 9Z,12Z,15Z-octadecatrienoic acid 2,3-dihydroxypropyl ester, showing inhibitory activity in an aromatase assay. This suggests potential applications in fields related to hormone regulation and cancer research (Yang et al., 2009).
Isomer Separation and Identification : Another study focused on the separation and identification of isomers of 9,12,15-octadecatrienoic acids, which is closely related to the compound . The research detailed methods for effectively distinguishing between various geometric isomers (Strocchi & Piretti, 1968).
Biotechnological Production : Research has also explored the biotechnological production of dihydroxy octadecatrienoic acids using recombinant cells. This study indicates potential for large-scale production and applications in industrial processes (Seo et al., 2015).
New Polyunsaturated Lipid Discovery : A new polyunsaturated lipid similar to 2,3-Dihydroxypropyl 9,12,15-octadecatrienoate was discovered in the extract of Tetrastigma hemsleyanum. This highlights the potential of such compounds in natural product research and their diverse biological activities (Jin et al., 2018).
Chemical Synthesis and Applications : There is also research on the chemical synthesis of related compounds from alpha-linolenic acid, demonstrating the versatility and potential applications of these fatty acids in various fields, including pheromone and attractant synthesis for agricultural applications (Wang & Zhang, 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
2,3-dihydroxypropyl octadeca-9,12,15-trienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h3-4,6-7,9-10,20,22-23H,2,5,8,11-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJRAQULURVTAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864838 | |
| Record name | 2,3-Dihydroxypropyl octadeca-9,12,15-trienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroxypropyl 9,12,15-octadecatrienoate | |
CAS RN |
75685-85-7, 56554-41-7 | |
| Record name | 2,3-Dihydroxypropyl 9,12,15-octadecatrienoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075685857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydroxypropyl octadeca-9,12,15-trienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Naphthalenesulfonamide, N-[2-(acetyloxy)ethyl]-6-hydroxy-N-methyl-5-[[4-(phenylazo)phenyl]azo]-](/img/structure/B1619698.png)




